
3-(Trifluoromethyl)benzyl bromide
Overview
Description
3-(Trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 3-(Trifluoromethyl)benzyl bromide typically involves the bromination of 3-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions usually involve heating the mixture to facilitate the formation of the bromomethyl group .
Chemical Reactions Analysis
3-(Trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid under appropriate conditions.
Reduction: Reduction of the bromomethyl group can yield 3-(trifluoromethyl)toluene.
Scientific Research Applications
Synthetic Intermediate in Organic Chemistry
3-(Trifluoromethyl)benzyl bromide is primarily utilized as a synthetic intermediate in the preparation of complex organic molecules. Its reactivity is enhanced by the presence of the trifluoromethyl group, which facilitates participation in various reactions, such as:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the formation of new carbon-nucleophile bonds.
- Formation of Heterocycles : It serves as a precursor for synthesizing heterocyclic compounds, which are crucial in medicinal chemistry .
Pharmaceutical Applications
While this compound itself does not have established medical applications, its derivatives have shown significant potential in drug design. For instance:
- Anticancer Research : A derivative of this compound was investigated for its anticancer properties, demonstrating effective inhibition of cell proliferation. The study highlighted its potential as a promising anticancer agent due to its ability to selectively target cancer cells .
- Glycosylation Reactions : The compound has been employed in glycosylation reactions where it enhances the selectivity for 1,2-cis linkages, which are important in carbohydrate chemistry and can lead to the development of novel glycosides with therapeutic effects .
Material Science
The trifluoromethyl group contributes to enhanced material properties such as:
- Thermal Stability : Compounds containing trifluoromethyl groups exhibit improved thermal stability, making them suitable for high-temperature applications.
- Chemical Resistance : The presence of fluorine atoms imparts resistance to chemical degradation, beneficial for materials exposed to harsh environments.
- Hydrophobicity : The compound's hydrophobic nature can be exploited in developing water-repellent materials and coatings.
Case Study 1: Synthesis of Flocoumafen
Flocoumafen is a potent anticoagulant rodenticide synthesized using this compound as an intermediate. The synthesis involves several steps where the compound acts as a key building block, highlighting its utility in agrochemical applications .
Case Study 2: Glycosyl Donors
In carbohydrate chemistry, studies have shown that using trifluoromethylated benzyl groups significantly increases selectivity during glycosylation reactions. This advancement opens new avenues for synthesizing complex carbohydrates that could have therapeutic implications .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzyl bromide primarily involves its reactivity due to the presence of the bromomethyl and trifluoromethyl groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzyl bromide can be compared with other similar compounds such as:
1-(Bromomethyl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.
1-(Bromomethyl)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the ortho position.
1-(Bromomethyl)-3-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
The unique positioning of the trifluoromethyl group in this compound influences its chemical properties and reactivity, making it distinct from its isomers and analogs .
Biological Activity
3-(Trifluoromethyl)benzyl bromide (C8H6BrF3) is a compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature is crucial for its interaction with biological targets. The compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The bromine atom can participate in substitution reactions, while the trifluoromethyl group can enhance the compound's reactivity towards various biological targets. This interaction can lead to significant biological effects, including antimicrobial and anticancer activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, 1-[3-(trifluoromethyl)benzyl]urea was synthesized and evaluated for its anticancer activity against several cell lines, including Jurkat, HeLa, and MCF-7. The results indicated that it effectively inhibited cell proliferation, with an IC50 value of 4.64 µM against Jurkat cells and 8.47 µM against MCF-7 cells after 72 hours of treatment . The compound also demonstrated significant antiangiogenic effects, inhibiting blood vessel formation in tumor tissues.
Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |
---|---|---|---|
Jurkat | 4.64 | - | - |
HeLa | - | - | - |
MCF-7 | 8.47 | 16.36 | 8.56 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds containing trifluoromethyl groups have been reported to exhibit antifungal properties and may target specific pathogens effectively . Research into the structure-activity relationship (SAR) of related compounds indicates that modifications in halogen substituents can significantly influence bioactivity.
Case Studies and Research Findings
- Anticancer Studies : The evaluation of 1-[3-(trifluoromethyl)benzyl]urea showed promising results in vitro, indicating that further exploration into similar trifluoromethyl-substituted benzyl compounds could yield effective anticancer agents .
- Antimicrobial Research : Investigations into the antimicrobial properties of trifluoromethyl-containing compounds have revealed their potential as effective agents against resistant bacterial strains .
- Synthetic Applications : The compound is utilized as a building block in synthesizing more complex molecules with potential therapeutic applications, including antiviral agents targeting hepatitis C virus polymerase .
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(trifluoromethyl)benzyl bromide, and what conditions optimize yield?
The compound is synthesized by treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media. Optimal yields are achieved at controlled temperatures (0–5°C) to minimize side reactions like hydrolysis of the bromomethyl group. Purification via fractional distillation under reduced pressure (e.g., 40–50 mmHg) is recommended to isolate the product .
Q. How does the molecular structure of this compound influence its reactivity?
The benzene ring is substituted with a bromomethyl (-CH2Br) and a trifluoromethyl (-CF3) group at the meta position. The electron-withdrawing -CF3 group enhances the electrophilicity of the benzyl carbon, making it highly reactive toward nucleophilic substitution (SN2). This is critical for applications in alkylation and cross-coupling reactions .
Q. What are the primary applications of this compound in academic research?
- Derivatization reagent : Used to detect uracil in DNA via GC and negative chemical ionization mass spectrometry. The bromomethyl group reacts with uracil’s amine, forming a stable adduct for quantification .
- Intermediate in medicinal chemistry : Key in synthesizing flocoumafen (rodenticide) and L-733,060 (neurokinin NK1 receptor antagonist). The -CF3 group improves metabolic stability in drug candidates .
Q. What safety precautions are essential when handling this compound?
It is a combustible liquid causing severe skin/eye damage. Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to heat/sparks. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .
Advanced Research Questions
Q. How do environmental factors (pH, solvent) affect its stability and reactivity in nucleophilic substitutions?
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance SN2 reactivity by stabilizing transition states.
- pH : Hydrolysis accelerates under basic conditions due to hydroxide ion attack on the benzyl carbon. Acidic media (pH < 4) suppress this but may promote undesired side reactions with amines .
- Temperature : Reactions typically proceed at 25–60°C; higher temperatures risk decomposition of the -CF3 group .
Q. What strategies resolve contradictions in reaction outcomes when using this compound in combinatorial synthesis?
Discrepancies in yields or side products (e.g., elimination vs. substitution) arise from competing reaction pathways. Strategies include:
- Optimizing base strength : Weak bases (Cs2CO3) favor substitution, while strong bases (NaH) may induce elimination .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during alkylation .
Q. How is this compound utilized in surface modification or polymer chemistry?
It serves as a crosslinker for grafting polyamidoamine (PAMAM) dendrimers onto polyethylene terephthalate (PET). Under UV irradiation, the benzyl bromide forms covalent bonds with terminal amines, enabling antimicrobial monolayer fabrication. Reaction efficiency depends on UV exposure time (5–10 min) and dendrimer generation (G3/G5) .
Q. What analytical techniques validate the purity and structural integrity of this compound in synthetic workflows?
- GC-MS : Quantifies residual solvents and detects decomposition products (e.g., 3-(trifluoromethyl)benzyl alcohol).
- NMR (¹H/¹⁹F) : Confirms substitution pattern (meta -CF3 and -CH2Br) via coupling constants (e.g., ¹H NMR: δ 4.6 ppm for -CH2Br; ¹⁹F NMR: δ -63 ppm for -CF3) .
- Elemental analysis : Validates Br and F content (±0.3% tolerance) .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?
- Exothermicity : Bromine release during synthesis requires jacketed reactors for temperature control.
- Purification : Large-scale distillation risks thermal decomposition; instead, use silica gel chromatography with hexane/ethyl acetate (9:1) .
Q. How does this compound compare to structural analogs (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) in fluorinated polymer synthesis?
The mono-trifluoromethyl derivative offers balanced reactivity and cost-effectiveness, while bis-CF3 analogs increase polymer hydrophobicity and thermal stability (Tg ↑ by 20–30°C). However, bis-CF3 compounds require harsher reaction conditions (e.g., 80°C in DMF) .
Q. Methodological Insights from Evidence
- Derivatization for DNA analysis : React 10 mM this compound with uracil in pH 7.4 phosphate buffer at 37°C for 2 hr. Extract adducts with ethyl acetate and analyze via GC-MS .
- Synthesis of L-733,060 : Use enantioselective alkylation with (R)-BINOL-phosphoric acid catalyst (90% ee) in toluene at -20°C .
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYZNVAUZVXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193192 | |
Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-23-3 | |
Record name | 3-(Trifluoromethyl)benzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQW68T8KB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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